3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Description
Properties
IUPAC Name |
3-(2-fluoroanilino)-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c1-14(2)8-10(7-11(17)9-14)16-13-6-4-3-5-12(13)15/h3-7,16H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVGOUMJUPQQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=CC=C2F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163131 | |
| Record name | 2-Cyclohexen-1-one, 3-((2-fluorophenyl)amino)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145657-36-9 | |
| Record name | 2-Cyclohexen-1-one, 3-((2-fluorophenyl)amino)-5,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145657369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclohexen-1-one, 3-((2-fluorophenyl)amino)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
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Deprotonation : The amine group of 2-fluoroaniline is activated via protonation by HOAc, enhancing its nucleophilicity.
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Nucleophilic Attack : The activated amine attacks the carbonyl carbon of 5,5-dimethyl-1,3-cyclohexanedione, forming a tetrahedral intermediate.
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Dehydration : Elimination of water yields the conjugated enamine product.
Optimized Protocol
Table 1: Acid-Catalyzed Synthesis Parameters
| Parameter | Value |
|---|---|
| Solvent | Glacial acetic acid |
| Temperature | 100°C |
| Reaction Time | 4 hours |
| Molar Ratio (Dione:Amine) | 1:1 |
| Yield | 98% |
Base-Mediated Approaches
While less common in recent literature, base-mediated methods have been explored for analogous enamine syntheses. These typically employ inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in aprotic solvents.
Key Considerations
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Solvent Selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) facilitates base solubility.
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Reversibility : Base-catalyzed reactions may require extended reflux (12–24 hours) to drive equilibrium toward product formation.
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Yield Limitations : Competing side reactions (e.g., over-alkylation) often cap yields at 70–85%.
Comparative Analysis of Methodologies
Table 2: Method Efficiency Comparison
| Method | Yield | Time | Temperature | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed (HOAc) | 98% | 4 h | 100°C | High |
| Base-Mediated (K₂CO₃) | 85% | 12 h | Reflux | Moderate |
| Solvent-Free Grinding | ~90%* | 2 h | Ambient | Low |
*Extrapolated from analogous reactions.
Industrial-Scale Considerations
For bulk production, continuous flow reactors offer advantages over batch processes:
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Enhanced Heat Transfer : Mitigates decomposition risks at high temperatures.
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Automated Purification : In-line crystallization units improve throughput.
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Case Study : A pilot-scale setup using HOAc achieved 92% yield with 10 kg/day output.
Critical Parameter Optimization
Temperature Effects
Stoichiometric Ratios
Deviating from a 1:1 dione-to-amine ratio reduces yield:
Analytical Characterization
Successful synthesis is confirmed via:
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¹H NMR :
-
IR Spectroscopy :
Troubleshooting Common Issues
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Low Yield :
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Ensure anhydrous HOAc; hydrolytic cleavage competes at >2% H₂O.
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Verify amine freshness via titration.
-
-
Product Discoloration :
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Use nitrogen sparging to prevent oxidative side reactions.
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Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
- CAS : 106518-84-7
- Molecular Formula: C₁₄H₁₆BrNO
- Molecular Weight : 294.19 g/mol
- Key Differences: Substitution of fluorine with bromine at the para position increases lipophilicity (logP) due to bromine’s larger atomic radius and polarizability. Applications: Brominated analogs are often used in cross-coupling reactions or as intermediates in drug discovery .
5,5-Dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-en-1-one
- CAS : 1023590-22-8
- Molecular Formula: C₁₅H₁₆F₃NO₂
- Molecular Weight : 315.29 g/mol
- Key Differences :
Hydroxyl-Substituted Derivatives
3-[(4-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
- CAS : 50685-30-8
- Molecular Formula: C₁₄H₁₇NO₂
- Molecular Weight : 231.29 g/mol
- Key Differences: The para-hydroxyl group enables hydrogen bonding, increasing aqueous solubility (logS ≈ -3.5) but reducing stability under oxidative conditions. Density: 1.179 g/cm³; Boiling Point: 386.4°C. Applications: Potential use in antioxidant or metal-chelating therapies due to phenolic properties .
Nitrogen-Containing Derivatives
3-(4-(2-Fluorophenyl)piperazinyl)-5,5-dimethylcyclohex-2-en-1-one
- Molecular Formula : C₁₈H₂₃FN₂O
- Molecular Weight : 302.39 g/mol
- Key Differences :
3-({3-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]phenyl}amino)-5,5-dimethylcyclohex-2-en-1-one
- CAS : 78431-56-8
- Molecular Formula : C₂₂H₂₈N₂O₂
- Molecular Weight : 352.47 g/mol
- Higher molecular weight may reduce bioavailability but enhance thermal stability .
Complex Cyclohexenone Derivatives
2-[(2-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
- CAS : 139484-01-8
- Molecular Formula : C₂₃H₂₇FO₄
- Molecular Weight : 386.46 g/mol
- Key Differences: Additional hydroxyl and cyclohexenone groups create multiple hydrogen-bonding sites. Stereochemical complexity may lead to polymorphic crystal forms, impacting solid-state properties .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Fluorine’s electronegativity stabilizes the aromatic ring, reducing reactivity in electrophilic substitutions compared to bromine or hydroxyl analogs .
- Solubility : Hydroxyl derivatives exhibit higher aqueous solubility but require stabilization against oxidation, whereas halogenated analogs prioritize lipophilicity for membrane penetration .
- Structural Complexity: Derivatives with fused rings (e.g., piperazinyl or bicyclic amino groups) show promise in targeting specific receptors but face synthetic challenges .
Biological Activity
3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring a fluorophenyl group and a dimethylcyclohexenone moiety, suggests various mechanisms of action that could be exploited in medicinal chemistry.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Details |
|---|---|
| IUPAC Name | 3-(2-fluoroanilino)-5,5-dimethylcyclohex-2-en-1-one |
| Molecular Formula | C₁₄H₁₆FNO |
| CAS Number | 145657-36-9 |
| Molecular Weight | 233.29 g/mol |
The presence of the fluorine atom in the phenyl ring can enhance lipophilicity and potentially improve the compound's interaction with biological targets.
The biological activity of this compound is thought to involve interactions with specific enzymes or receptors. The fluorophenyl group may increase binding affinity to these targets, leading to modulation of their activity. This mechanism is crucial for its potential use in therapeutic applications.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluating various derivatives showed that certain synthesized compounds demonstrated potent antimicrobial effects against a range of bacterial strains. The Minimum Inhibitory Concentrations (MIC) for these compounds were determined using standard protocols, indicating their effectiveness as potential antibacterial agents .
Anticancer Activity
In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. It is hypothesized that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. Preliminary studies have shown promising results in vitro against various cancer cell lines, suggesting its viability as a lead compound for further development .
Case Study 1: Antibacterial Efficacy
A recent study synthesized a series of derivatives based on this compound and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had MIC values as low as 32 µg/mL, demonstrating effective inhibition of bacterial growth .
Case Study 2: Anticancer Screening
Another investigation focused on the anticancer properties of the compound against human breast cancer cell lines (MCF-7). The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity. Mechanistic studies suggested that the compound induced apoptosis through caspase activation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
